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Compound of Interest

Compound Name: 3-Phenyldecane

Cat. No.: B1217177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
phenyldecane, a substituted aromatic hydrocarbon. The document outlines predicted Nuclear
Magnetic Resonance (NMR) and Infrared (IR) data, available Mass Spectrometry (MS) data,
and detailed experimental protocols for acquiring such spectra. This information is crucial for
the identification, characterization, and quality control of 3-phenyldecane in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 3-
phenyldecane. Due to the limited availability of public domain spectra, the NMR and IR data
are predicted based on the analysis of its chemical structure and comparison with similar
compounds.

Table 1: Predicted *H NMR Spectral Data for 3-
Phenyldecane
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic (CeH5s) 7.10-7.35 Multiplet 5H
Benzylic (CH) 2.50-2.70 Multiplet 1H
Methylene (CH-2) )
] 1.55-1.70 Multiplet 2H
adjacent to CH
Methylene (CHz) of ]
1.55-1.70 Multiplet 2H
ethyl group
Aliphatic (CH2)n 1.20-1.40 Broad Multiplet 12H
Terminal Methyl (CHs) )
0.85-0.95 Triplet 3H
of decyl
Terminal Methyl (CHs) ]
0.75-0.85 Triplet 3H

of ethyl

Table 2: Predicted **C NMR Spectral Data for 3-
Phenyldecane

Carbon Predicted Chemical Shift (6, ppm)
Aromatic C (quaternary) 145 - 148

Aromatic CH (ortho, para) 127 - 129

Aromatic CH (meta) 125 - 127

Benzylic CH 45 - 50

CH:z adjacent to benzylic CH 35-40

CH:z of ethyl group 28-33

Aliphatic (CH2)n 22-32

Terminal CHs of decyl group ~14

Terminal CHs of ethyl group ~11
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Table 3: Mass Spectrometry (MS) Data for 3-

Phenyldecane

The following major fragment ions have been reported from Gas Chromatography-Mass

Spectrometry (GC-MS) analysis.[1]

m/z Relative Intensity Proposed Fragment
218 11.99% [M]* (Molecular lon)
141 99.99% [C1oH13]*

119 14.07% [CoH11]*

105 [CaHo]*

91 [C7H7]* (Tropylium ion)

Table 4: Predicted Infrared (IR) Spectroscopy Data for 3-

Phenyldecane

Wavenumber (cm—?)

Vibration Type

Functional Group

3100 - 3000 C-H Stretch Aromatic

3000 - 2850 C-H Stretch Aliphatic (CHs, CHz2, CH)
1600 - 1585, 1500 - 1400 C=C Stretch Aromatic Ring

1470 - 1450 C-H Bend CH2

1380 - 1370 C-H Bend CHs

770 -730 and 710 - 690

C-H Out-of-plane Bend

Monosubstituted Benzene

Experimental Protocols

The following sections detail standardized experimental protocols for the spectroscopic

analysis of liquid samples like 3-phenyldecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1 Sample Preparation

e In aclean, dry NMR tube, dissolve 5-25 mg of 3-phenyldecane in approximately 0.6-0.7 mL
of a deuterated solvent. Deuterated chloroform (CDCIs) is a common choice for non-polar
organic molecules.[2][3]

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Cap the NMR tube securely and gently invert to ensure a homogenous solution.

2.1.2 Data Acquisition

Instrument: A 300 MHz or higher field NMR spectrometer.
* Nuclei: *H and 3C.

o Solvent: CDCls.

o Temperature: 298 K (25 °C).

e 1H NMR Parameters:

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 8-16.

o Relaxation Delay: 1-5 seconds.

o Spectral Width: -2 to 13 ppm.

e 13C NMR Parameters:

[e]

Pulse Program: Proton-decoupled pulse experiment.

o

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.
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o Spectral Width: 0 to 220 ppm.

Mass Spectrometry (MS)

2.2.1 Sample Introduction

For a volatile, non-polar compound like 3-phenyldecane, Gas Chromatography (GC) is an
ideal method for sample introduction, providing separation from any potential impurities.

e Prepare a dilute solution of 3-phenyldecane in a volatile organic solvent (e.g., hexane or
dichloromethane).

 Inject a small volume (typically 1 pL) of the solution into the GC inlet.

2.2.2 Data Acquisition (Electron lonization - EI)

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

lon Source Temperature: 200-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy

2.3.1 Sample Preparation (Neat Liquid)
For a pure liquid sample, the "sandwich" method is common.[4][5]

» Place a drop of 3-phenyldecane onto the surface of a polished salt plate (e.g., NaCl or KBr).

[41[5]
o Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

e Mount the plates in the spectrometer's sample holder.
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Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is
placed directly onto the ATR crystal.[6][7]

2.3.2 Data Acquisition

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Scan Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

o A background spectrum of the clean, empty salt plates or ATR crystal should be acquired
and automatically subtracted from the sample spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of an organic compound such as 3-phenyldecane.
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Spectroscopic Analysis Workflow for 3-Phenyldecane
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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